molecular formula C16H24N2O4S B513090 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-49-0

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513090
CAS No.: 942788-49-0
M. Wt: 340.4g/mol
InChI Key: JMXPETAJWMMKCY-UHFFFAOYSA-N
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Description

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a versatile chemical compound with a complex structure that includes a piperazine ring substituted with an ethanone group and a benzenesulfonyl group. This compound is notable for its applications in various scientific fields, including drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethanolamine under high-temperature conditions.

    Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction using acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is added through a sulfonation reaction using benzenesulfonyl chloride and a suitable base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reactions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
  • 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperidin-1-yl]ethan-1-one
  • 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)morpholin-1-yl]ethan-1-one

Uniqueness

1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group enhances its lipophilicity, improving its interaction with lipid membranes and potentially increasing its bioavailability.

Properties

IUPAC Name

1-[4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-15-6-7-16(13(3)12(15)2)23(20,21)18-10-8-17(9-11-18)14(4)19/h6-7H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPETAJWMMKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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